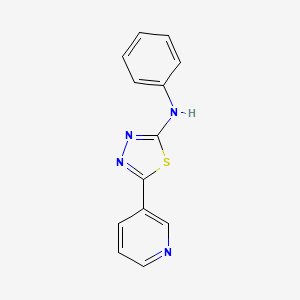

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine

Overview

Description

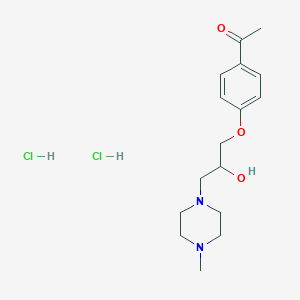

“N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 35356-56-0 . It has a molecular weight of 254.32 . The IUPAC name for this compound is N- ( (2Z)-5- (3-pyridinyl)-1,3,4-thiadiazol-2 (3H)-ylidene)aniline .

Molecular Structure Analysis

The molecular formula of “N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” is C13H10N4S . This indicates that the molecule is composed of 13 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” has a melting point of 262-264 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Scientific Research Applications

Antimicrobial Activity

The compound has been found to exhibit significant antimicrobial activity. It has been particularly effective against Escherichia coli . This makes it a potential candidate for the development of new antimicrobial agents.

pH-Responsive Probe

The compound has been used as a pH-responsive probe. It shows real-time naked-eye colorimetric and fluorescence response in the slightly acidic pH range . This makes it useful in various biological and biomedical applications where pH monitoring is required.

Theranostic Tool

The compound can be used as a theranostic tool, which is responsive to biological parameters/analyte and therapeutically operating . This dual functionality makes it a valuable tool in the field of medicine.

Anticancer Activity

A series of derivatives of the compound has been synthesized and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests that the compound could be used in the development of new anticancer drugs.

Biological and Industrial Importance

Heterocycles, such as this compound, are of immense importance biologically and industrially . They are used in a wide range of applications, from pharmaceuticals and biologically active agrochemicals to countless additives and modifiers used in industrial applications.

Inhibitor of Tyrosine Kinases

Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This suggests that “N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine” could potentially be used in similar applications.

Safety and Hazards

properties

IUPAC Name |

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c1-2-6-11(7-3-1)15-13-17-16-12(18-13)10-5-4-8-14-9-10/h1-9H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZDSYWXAWCEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2929869.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)